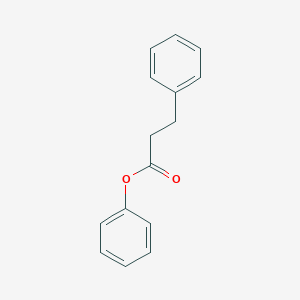

Phenyl 3-phenylpropanoate

Numéro de catalogue B184503

:

726-26-1

Poids moléculaire: 226.27 g/mol

Clé InChI: VIGODTIMSIHKSD-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08686183B2

Procedure details

LiCl (8.4 mg, 0.20 mmol, 20%), p-TsOH (34.4 mg, 0.20 mmol, 20%) and [Pd2(Xyl-Phanephos)Cl4] (10.3 mg, 0.01 mmol, 1%) were weighed into a 5 ml sealable vial. A stirring bar was placed inside and vial sealed with a crimp cap and put under inert atmosphere using a needle connected to vacuum line. Styrene (114 μl, 1 mmol, 100%), PhOH (94.1 mg, 1 mmol, 100%) and 2-butanone (1.5 ml) were added. The caps were pierced with two needles and placed in the autoclave which was quickly sealed. The autoclave was purged three times with CO and then pressurized to 30 bar and heated in a preheated oil bath to 75° C. for 24 hours. After this time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by filtration through silica, removal of solvent, diluting with CDCl3 and obtaining a 1H NMR spectrum (84% conversion to the carboxylic ester product as a 0.76:1 ratio of phenyl 2-phenylpropanoate (‘branched’) and phenyl 3-phenylpropanoate (‘linear’). GCMS shows the expected linear and branched esters: MS EI+: m/z 226.0 (M+ requires 226.2).

Name

Xyl Phanephos

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Li+].[Cl-].[CH3:3][C:4]1C=CC(S(O)(=O)=[O:11])=CC=1.[OH:14][CH:15]1[O:23][CH2:22][C@@H:20](O)[C@H:18](O)[C@H:16]1O.[CH2:24]1[C:35]2[CH:36]=[CH:37][C:32](=[C:33](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:34]=2)[CH2:31][CH2:30][C:29]2[CH:51]=[CH:52][C:26](=[C:27](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:28]=2)[CH2:25]1.C=CC1C=CC=CC=1.[C:74]1([OH:80])[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=1>CC(=O)CC>[C:26]1([CH:25]([CH3:24])[C:15]([O:23][C:22]2[CH:20]=[CH:18][CH:16]=[CH:4][CH:3]=2)=[O:14])[CH:52]=[CH:51][CH:29]=[CH:28][CH:27]=1.[C:32]1([CH2:31][CH2:30][C:29]([O:80][C:74]2[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=2)=[O:11])[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

34.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O

|

Step Three

|

Name

|

Xyl Phanephos

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@H](O)[C@@H](O)[C@H](O)CO1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

|

Step Four

|

Name

|

|

|

Quantity

|

114 μL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

94.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stirring bar was placed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inside and vial sealed with a crimp

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quickly sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was purged three times with CO

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the autoclave was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then analysed by filtration through silica, removal of solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluting with CDCl3

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)OC1=CC=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)CCC(=O)OC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |